6-Octadecynoic acid
Overview
Description
6-Octadecynoic acid is a fatty acid with the molecular formula C18H32O2 . It is a long-chain hydrocarbon with an even number of carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a long hydrocarbon chain with 18 carbon atoms, and a carboxylic acid group at one end . The InChI representation of its structure isInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,14-17H2,1H3,(H,19,20)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 280.4455 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Peroxisome Proliferator-Activated Receptor γ Agonist
6-Octadecynoic acid (6-ODA) has been identified as an agonist of peroxisome proliferator-activated receptor γ (PPARγ) in a methanol extract of Marrubium vulgare L. PPARγ ligands are clinically used for the treatment of diabetes and 6-ODA's role in inhibiting fibrogenesis caused by hepatic stellate cells is significant (Ohtera et al., 2013).
Antifungal Properties
This compound exhibits antifungal properties, notably against fluconazole-susceptible and -resistant Candida albicans strains. Its antifungal potency is comparable to amphotericin B and fluconazole, with significant low cytotoxicity and specificity against C. albicans (Li et al., 2003).
Activity in Insulin Secretion
6-ODA has been studied for its role in stimulating insulin secretion from MIN6 insulinoma cells. It functions as a ligand for free fatty acid receptors FFAR1 but not FFAR4, influencing the production of insulin in a glucose-dependent manner and suggesting its potential application in diabetes treatment (Nishino et al., 2019).
Antibacterial Activity
Although this compound is not primarily known for its antibacterial activity, related compounds have been studied for such properties, indicating a potential area for future research (Carballeira et al., 2017).
Inhibition of Fatty Acid Homeostasis
This compound disrupts fatty acid homeostasis, as shown in studies involving fungal pathogens such as Candida albicans and Aspergillus fumigatus. This disruption is evident in its inhibition of the formation of fatty acids longer than 14 carbons, presenting a novel mechanism for its antifungal activity (Xu et al., 2012).
Protein Palmitoylation
This compound has been used as a probe in the study of protein S-palmitoylation, a post-translational modification important for protein trafficking and membrane tethering. This application highlights its utility in biochemical research and understanding protein functions (Martin & Cravatt, 2009).
Safety and Hazards
Properties
IUPAC Name |
octadec-6-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-11,14-17H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZXZHWIIXHZOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC#CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284475 | |
Record name | 6-Octadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544-74-1 | |
Record name | 6-Octadecynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tariric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octadecynoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Octadecynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARIRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D59J8RYW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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